3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
説明
This compound features a 7,8-dihydropyrido[4,3-d]pyrimidine core substituted with a 3-(2-chloro-6-fluorophenyl)propan-1-one moiety. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The 2-chloro-6-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to enzymes such as kinases or phosphodiesterases.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-2-1-3-14(18)12(13)4-5-16(22)21-7-6-15-11(9-21)8-19-10-20-15/h1-3,8,10H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTJYMBVDFTZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chloro-6-fluorophenyl group: This step may involve a substitution reaction using a halogenated aromatic compound.
Attachment of the propan-1-one moiety: This can be done through a condensation reaction with a suitable ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propan-1-one moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Anticancer Activity
The compound has been identified as a potential inhibitor of specific cancer-related proteins, particularly HSP90 (Heat Shock Protein 90). HSP90 is crucial for the proper folding and stability of many oncogenic proteins. Inhibitors of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects.
Case Study : Research indicates that compounds structurally similar to 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one show promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. The modulation of neuroinflammatory pathways could be a mechanism through which it exerts protective effects on neuronal cells.
Case Study : A study published in a peer-reviewed journal highlighted the neuroprotective effects of related compounds on models of neurodegenerative diseases. The findings suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells .
Antimicrobial Activity
Preliminary investigations have indicated that the compound may exhibit antimicrobial properties against certain bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Case Study : A recent screening effort revealed that derivatives similar to 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one showed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Applications and Findings
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The compound might interact with nucleic acids, affecting gene expression or replication.
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a class of 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one derivatives , which have been extensively explored for their pharmacological properties. Below is a comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound differs from 3,4-dichlorophenyl (XRC) and indenylamino (Compound 5L0E) substituents. Chlorine and fluorine at the ortho and meta positions may reduce metabolic degradation compared to unhalogenated analogs .
Biological Activity: Compound 5L0E demonstrates potent autotaxin inhibition (IC₅₀ = 12 nM) due to its indenylamino group, which forms hydrogen bonds with catalytic residues . The target compound’s chloro-fluorophenyl group may mimic this interaction but with altered steric and electronic profiles. V029-2873’s piperazine-piperidine side chain enhances solubility but reduces membrane permeability compared to the target compound’s hydrophobic aryl group .
Synthetic Accessibility :
- The target compound can be synthesized via amide coupling or nucleophilic substitution (similar to methods in ), whereas XRC requires multi-step functionalization of the pyridopyrimidine core .
Research Findings and Data
Physicochemical Properties :
生物活性
The compound 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one (CAS Number: 1797711-97-7) is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.76 g/mol. The structural features include a chloro-fluorophenyl group and a pyrido-pyrimidine moiety which are crucial for its biological activity.
Research indicates that compounds similar to 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one often exhibit activity against various biological targets:
- Kinase Inhibition : Many pyrido[2,3-d]pyrimidines are known to inhibit kinases associated with cancer progression. For instance, compounds in this class have shown efficacy against polo-like kinase 1 (Plk1), which is involved in cell cycle regulation and is often overexpressed in tumors .
- Antiviral Activity : The compound's structural similarities to other known antiviral agents suggest potential efficacy against viral infections such as HIV. Studies have shown that related compounds exhibit significant inhibitory activity against HIV reverse transcriptase .
Anticancer Activity
A study evaluated the anticancer properties of pyrido[2,3-d]pyrimidine derivatives, including the target compound. These derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
Antiviral Properties
In a comparative study of HIV-infected cells treated with various pyrimidine derivatives, compounds similar to 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one displayed potent activity against wild-type and mutant strains of HIV-1. The most effective derivatives showed IC50 values below 10 nM .
Data Table: Summary of Biological Activities
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
